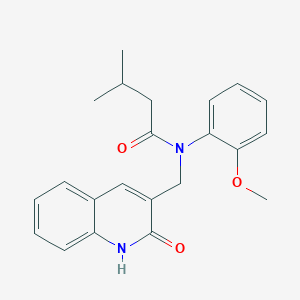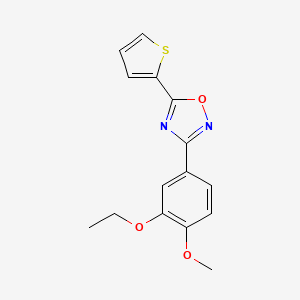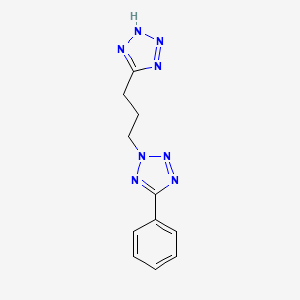
5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole, also known as TATP, is a compound that has been studied extensively for its potential applications in scientific research. This compound is a tetrazole derivative, which is a class of compounds that has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory activity and to be a potent antioxidant. This compound has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, which makes it a versatile compound for use in a variety of experiments. However, one of the limitations of using this compound in lab experiments is that it can be toxic at high concentrations. Researchers must be careful to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole. One area of research that is currently being explored is the development of new cancer therapies based on this compound. Researchers are also investigating the potential use of this compound in the treatment of neurodegenerative diseases and other conditions that involve oxidative stress and inflammation. Additionally, researchers are working to better understand the mechanism of action of this compound and to identify new targets for its activity. Overall, this compound is a promising compound that has the potential to lead to new treatments for a wide range of diseases.
Synthesemethoden
The synthesis of 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole involves the reaction of 5-phenyl-2H-tetrazole with 3-bromopropylamine hydrobromide in the presence of sodium hydroxide. This reaction results in the formation of this compound, which can be purified using column chromatography. The purity of the this compound can be confirmed using NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the growth and proliferation of cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
5-phenyl-2-[3-(2H-tetrazol-5-yl)propyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8/c1-2-5-9(6-3-1)11-14-18-19(15-11)8-4-7-10-12-16-17-13-10/h1-3,5-6H,4,7-8H2,(H,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZGSNEOYOCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

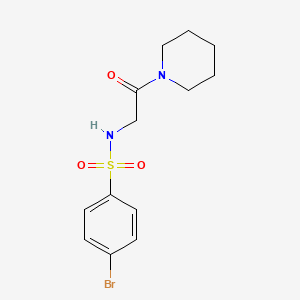
![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)
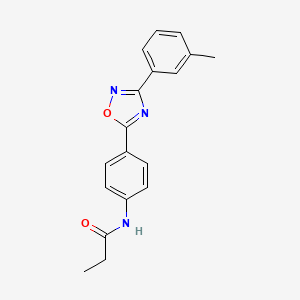
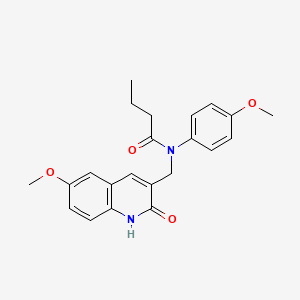

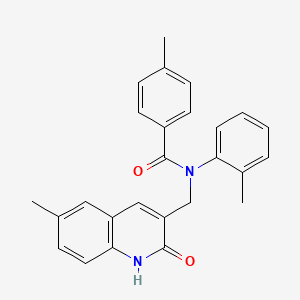
![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)
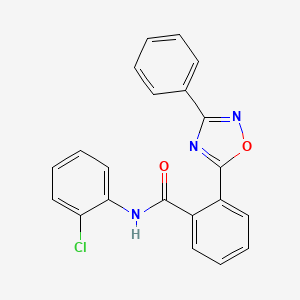

![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)


